An In-depth Technical Guide to 2-Chloro-5-cyanopyridine: Synthesis, Reactions, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-5-cyanopyridine: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-cyanopyridine, a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. This document details its chemical properties, synthesis, key reactions, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Properties
2-Chloro-5-cyanopyridine, also known as 6-chloro-3-pyridinecarbonitrile, is a crystalline solid at room temperature. Its structure features a pyridine (B92270) ring substituted with a chloro group at the 2-position and a cyano group at the 5-position. These functional groups provide two reactive sites, making it a versatile intermediate for introducing the cyanopyridine moiety into more complex molecules.
Table 1: Physicochemical Properties of 2-Chloro-5-cyanopyridine
| Property | Value |
| Molecular Weight | 138.55 g/mol |
| Molecular Formula | C₆H₃ClN₂ |
| CAS Number | 33252-28-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 108-115 °C |
| Solubility | Low solubility in water; Soluble in organic solvents like Dichloromethane (DCM) and Chloroform. |
| Stability | Stable under normal conditions. Reacts with strong acids, bases, and reducing agents. |
Synthesis and Characterization
The synthesis of 2-Chloro-5-cyanopyridine is critical for its application. One common method involves the chlorination and cyanation of a pyridine precursor. Below is a representative synthetic pathway and protocols for characterization.
Caption: General synthesis of 2-Chloro-5-cyanopyridine.
Experimental Protocol: Synthesis
This protocol describes a general method for synthesizing 2-Chloro-5-cyanopyridine from its N-oxide precursor.
Materials:
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5-Cyanopyridine N-oxide
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Cyanuric chloride or Phosphorus oxychloride (POCl₃)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Ice/water
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Standard glassware for organic synthesis, including a round-bottom flask, condenser, and filtration apparatus.
Procedure:
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In a round-bottom flask, dissolve 5-Cyanopyridine N-oxide in DMF.
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Cool the solution to 0 °C using an ice/water bath.
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Slowly add the chlorinating agent (e.g., Cyanuric chloride, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
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Allow the mixture to stir at 0 °C for 2-3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the mixture into ice/water to quench the reaction.
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A solid precipitate of crude 2-Chloro-5-cyanopyridine will form.
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Collect the solid by filtration and wash thoroughly with cold water.
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Dissolve the crude product in DCM, dry the organic layer over anhydrous Na₂SO₄, and filter.
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Remove the solvent under reduced pressure (rotary evaporation) to yield the final product.
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The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol: Characterization
The identity and purity of the synthesized 2-Chloro-5-cyanopyridine should be confirmed using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To determine the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).
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Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube. Acquire spectra on a 400 MHz or 500 MHz spectrometer.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
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Objective: To identify key functional groups.
-
Protocol: Acquire the spectrum of the solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
3. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
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Protocol: Analyze a dilute solution of the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Table 2: Spectroscopic Data for 2-Chloro-5-cyanopyridine
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the three pyridine ring protons. |
| ¹³C NMR | Signals corresponding to the six carbons in the molecule, including the carbon of the cyano group (approx. 115-120 ppm) and the carbons of the pyridine ring. |
| FTIR (cm⁻¹) | Characteristic sharp absorption band for the C≡N (nitrile) stretch around 2230 cm⁻¹. Bands corresponding to C-Cl stretch and aromatic C-H and C=C/C=N stretches. |
| Mass Spec (EI) | Molecular ion (M⁺) peak corresponding to the molecular weight (m/z ≈ 138/140, showing isotopic pattern for chlorine). |
Key Reactions in Drug Development: Suzuki-Miyaura Coupling
2-Chloro-5-cyanopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in pharmaceutical development for creating carbon-carbon bonds to build complex molecular scaffolds. The chloro-substituent is displaced and coupled with an aryl or heteroaryl boronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-5-cyanopyridine with an arylboronic acid.[1][2][3][4]
Materials:
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2-Chloro-5-cyanopyridine (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 mmol)
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Anhydrous solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)
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Schlenk tube or round-bottom flask
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 2-Chloro-5-cyanopyridine, the arylboronic acid, and the base under an inert atmosphere.
-
Add the anhydrous solvent mixture via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
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Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The cyanopyridine scaffold is prevalent in many biologically active molecules. Derivatives of 2-Chloro-5-cyanopyridine have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. One such target is the Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[5][6]
The JAK/STAT pathway is a primary activator of Pim-1 transcription.[5][7] Cytokines activate Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and induce the expression of target genes, including PIM1. The resulting Pim-1 kinase phosphorylates downstream targets (like the pro-apoptotic protein BAD), thereby inhibiting apoptosis and promoting cell survival. A drug molecule synthesized from a 2-Chloro-5-cyanopyridine core can be designed to bind to the ATP-binding pocket of Pim-1, inhibiting its kinase activity and blocking this pro-survival signal.
Caption: Inhibition of the Pim-1 kinase signaling pathway.
Safety and Handling
2-Chloro-5-cyanopyridine is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
